

Unveiling SM-16: A Potent TGF- β Receptor I Kinase Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SM-16 is a potent and selective, orally bioavailable small molecule inhibitor of the Transforming Growth Factor- β (TGF- β) type I receptor kinase (TGF- β RI), also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting the ATP-binding site of ALK5, SM-16 effectively blocks the canonical TGF- β signaling pathway, leading to the inhibition of downstream Smad2 and Smad3 phosphorylation. This mechanism of action underlies its demonstrated efficacy in various preclinical models of cancer and fibrosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of SM-16, including detailed experimental protocols and a summary of key quantitative data to support further research and development.

Chemical Structure and Physicochemical Properties

SM-16, with the chemical name 4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide, is a structurally complex molecule designed for high-affinity binding to the ALK5 kinase domain.[1] Its key physicochemical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	4-[4-(1,3-Benzodioxol-5-yl)-5- (6-methyl-2-pyridinyl)-1H- imidazol-2- yl]bicyclo[2.2.2]octane-1- carboxamide	[1]
Molecular Formula	C25H26N4O3	[2]
Molecular Weight	430.5 g/mol	[2]
CAS Number	614749-78-9	[2]
Appearance	Solid	N/A
Purity	≥98%	[2]
Solubility	Soluble to 100 mM in DMSO	[2]
Storage	Store at -20°C	[2]

Biological Activity and Mechanism of Action

SM-16 is a highly potent inhibitor of ALK5 and ALK4 kinases, with demonstrated activity in both biochemical and cell-based assays. Its primary mechanism of action involves the competitive inhibition of ATP binding to the ALK5 kinase domain, thereby preventing the phosphorylation and activation of downstream Smad2 and Smad3 proteins. This blockade of the canonical TGF-β signaling pathway has been shown to inhibit tumor growth and prevent fibrosis in various preclinical models.

In Vitro Activity



Assay	Target	IC50 / Kı	Reference
TGF-β-induced Luciferase Reporter Assay	TGF-βRI (ALK5)	IC50 = 64 nM	[2][3][4]
Smad2/3 Phosphorylation Inhibition	TGF-βRI (ALK5)	IC ₅₀ ≈ 200 nM (in AB12 cells)	[5]
Kinase Activity Assay	ALK5	K _i = 10 nM	[3][6]
Kinase Activity Assay	ALK4	K _i = 1.5 nM	[3][6]
Kinase Activity Assay	Raf	IC50 = 1 μM	[3][7]
Kinase Activity Assay	p38/SAPKa	IC ₅₀ = 0.8 μM	[3]

In Vivo Efficacy

SM-16 has demonstrated significant anti-tumor and anti-fibrotic activity in multiple animal models. It is orally bioavailable and has shown efficacy when administered both intraperitoneally and orally.



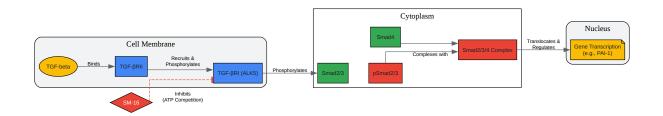
Animal Model	Disease	Dosing Regimen	Key Findings	Reference
Murine Mesothelioma (AB12 syngeneic model)	Cancer	5 mg/kg/day via s.c. miniosmotic pumps for 28 days	Significantly inhibited tumor growth; prevented tumor recurrence after surgery.	[5]
20 mg/kg i.p. (single bolus)	Suppressed tumor phosphorylated Smad2/3 levels for at least 3 hours.	[5]		
0.45 or 0.65 g/kg in mouse chow (oral)	Highly effective in blocking and regressing tumors.	[5]	_	
Metastatic Murine Breast Cancer (4T1 model)	Cancer	10 or 40 mg/kg i.p. (single dose)	Profoundly suppressed Smad2 phosphorylation in primary tumors and metastatic lung nodules.	[8]
40 mg/kg i.p. daily for 19 days	Significantly slowed the growth rate of primary tumors.	[8]		
0.45 g/kg in mouse chow (oral)	Inhibited primary and metastatic tumor growth.	[8]		
Rat Carotid Balloon Injury	Vascular Fibrosis	15 or 30 mg/kg orally, once daily	Significantly inhibited	[7]



Model	for 14 days	neointimal
		thickening and
		luminal
		narrowing;
		prevented
		adventitial
		myofibroblast
		induction and
		intimal collagen
		production.

Signaling Pathway and Experimental Workflows TGF-β Signaling Pathway and Inhibition by SM-16

The following diagram illustrates the canonical TGF- β signaling pathway and the point of intervention by SM-16.



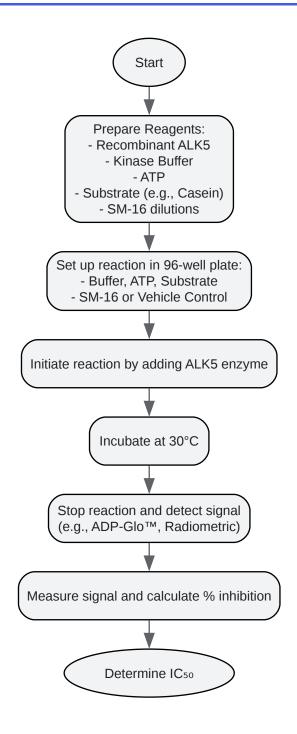
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TGF- β signaling pathway and the inhibitory action of SM-16.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the general workflow for an in vitro kinase assay to determine the inhibitory activity of SM-16 against ALK5.





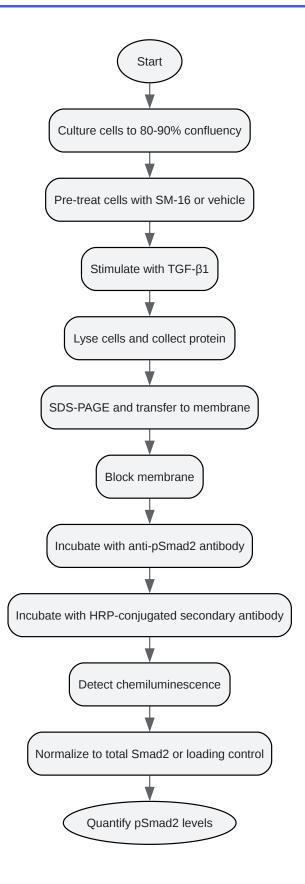
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Workflow for an in vitro ALK5 kinase inhibition assay.

Experimental Workflow: Western Blot for Phospho-Smad2

This diagram illustrates the workflow for assessing the effect of SM-16 on TGF- β -induced Smad2 phosphorylation in a cell-based assay.





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Workflow for Western blot analysis of phospho-Smad2.



Detailed Experimental Protocols TGF-β-Induced Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Smad pathway in response to TGF-β stimulation and its inhibition by SM-16.

- Cell Line: A suitable cell line (e.g., HEK293T, HaCaT) stably or transiently transfected with a Smad-responsive luciferase reporter construct (e.g., (CAGA)₁₂-Luc).
- Reagents:
 - Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
 - Serum-free medium for starvation.
 - Recombinant human TGF-β1.
 - SM-16 stock solution in DMSO.
 - Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
 - Phosphate-buffered saline (PBS).
- · Protocol:
 - Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
 - The next day, replace the growth medium with serum-free medium and starve the cells for
 4-6 hours.
 - Prepare serial dilutions of SM-16 in serum-free medium. Add the diluted compound or vehicle (DMSO) to the respective wells and pre-incubate for 1-2 hours.
 - Prepare TGF-β1 stimulation medium (e.g., 5 ng/mL final concentration in serum-free medium). Add the TGF-β1 solution to all wells except for the unstimulated control wells.
 - Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.



- Aspirate the medium, wash the cells once with PBS, and lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Measure the luciferase activity using a luminometer.
- Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control or to cell viability (e.g., using a CellTiter-Glo® assay).
- Calculate the percent inhibition of TGF-β1-induced luciferase expression for each concentration of SM-16 and determine the IC₅₀ value.

Smad2 Phosphorylation Western Blot

This protocol details the detection of phosphorylated Smad2 (pSmad2) levels in cell lysates by Western blot to assess the inhibitory effect of SM-16.

- Cell Line: Any cell line responsive to TGF-β (e.g., HaCaT, A549, 4T1).
- Reagents:
 - Cell culture medium.
 - Recombinant human TGF-β1.
 - SM-16 stock solution in DMSO.
 - Ice-cold PBS.
 - Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - BCA protein assay kit.
 - Laemmli sample buffer.
 - Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2 or a loading control antibody (e.g., anti-GAPDH, anti-β-actin).
 - HRP-conjugated secondary antibody.



- Enhanced chemiluminescence (ECL) substrate.
- Protocol:
 - Seed cells in 6-well plates and grow to 80-90% confluency.
 - Serum-starve the cells for 4-6 hours.
 - Pre-treat cells with various concentrations of SM-16 or vehicle (DMSO) for 1-2 hours.
 - Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
 - Wash the cells twice with ice-cold PBS and lyse them in lysis buffer.
 - Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
 - Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
 - Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-pSmad2 antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an ECL substrate and an imaging system.
 - Strip the membrane and re-probe with an antibody against total Smad2 or a loading control to normalize the pSmad2 signal.
 - Quantify the band intensities using densitometry software.

ALK5 Kinase Activity Assay (ADP-Glo™ Format)



This biochemical assay measures the kinase activity of recombinant ALK5 and its inhibition by SM-16 by quantifying the amount of ADP produced.

Reagents:

- Recombinant human ALK5 (TGFβR1) kinase.
- ALK5 peptide substrate.
- ATP.
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
- SM-16 stock solution in DMSO.
- ADP-Glo™ Kinase Assay Kit.

Protocol:

- Prepare serial dilutions of SM-16 in kinase assay buffer.
- In a 96-well plate, add the diluted SM-16 or vehicle control.
- Add the recombinant ALK5 enzyme to each well (except for the "no enzyme" control).
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the K_m for ALK5.
- Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™
 Reagent. Incubate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.



Calculate the percent inhibition for each SM-16 concentration and determine the IC₅₀ value.

Conclusion

SM-16 is a well-characterized, potent, and selective inhibitor of the TGF- β RI/ALK5 kinase. Its ability to block the canonical TGF- β signaling pathway has been robustly demonstrated in a variety of in vitro and in vivo models. The compound's oral bioavailability and demonstrated efficacy in preclinical cancer and fibrosis models make it a valuable research tool and a promising candidate for further therapeutic development. This technical guide provides a solid foundation of its chemical and biological properties, along with detailed experimental protocols, to facilitate its use in advancing our understanding of TGF- β signaling in health and disease. Further investigation into its pharmacokinetic and toxicological profile in more advanced models is warranted to fully elucidate its clinical potential.

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